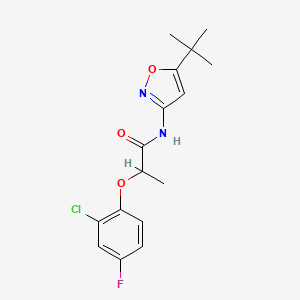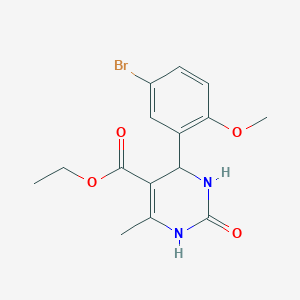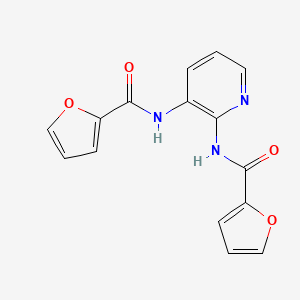![molecular formula C16H17FN2O3S B5025532 N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds often involves reactions that introduce the sulfonamide group into the molecule, which can be achieved through various methods, including the activated fluorophenyl-amine reaction. This approach provides precise control over the functionalization of the molecule, allowing for the direct incorporation of the sulfonamide group into stable phenyl rings without deleterious side reactions (Kim et al., 2011).
Molecular Structure Analysis
Studies on similar sulfonamide compounds have utilized quantum mechanical and spectroscopic techniques, including FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR, to characterize the molecular structure. These analyses can provide detailed information on the optimized molecular geometry, vibrational wave numbers, infrared intensities, and electronic properties of such compounds (Chandralekha et al., 2019).
Chemical Reactions and Properties
The chemical behavior of sulfonamide compounds under various conditions, including thermal and photolytic transformations, has been a subject of research. These studies reveal how sulfonamide compounds can undergo specific reactions, leading to the formation of novel structures or the alteration of existing ones (Vasin et al., 2014).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as thermal stability and solubility in conventional solvents, are critical for their potential applications. Fluoropolymers containing sulfonyl units, for example, exhibit good thermal stability with high decomposition temperatures and excellent solubility (Huang et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for various chemical transformations, are essential aspects of sulfonamide compounds. Studies have demonstrated how these compounds can engage in reactions involving nucleophilic attack on sulfonyl groups, leading to a variety of interesting products (Ying et al., 2000).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-6-8-15(9-7-12)23(21,22)19(2)11-16(20)18-14-5-3-4-13(17)10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAFDDYEQNYQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5025487.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5025533.png)
![2-[(4-methylbenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5025544.png)

![11-(5-bromo-2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5025550.png)
